3,6-Diiodoimidazo[1,2-a]pyridine
Description
3,6-Diiodoimidazo[1,2-a]pyridine is a halogenated derivative of the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry and materials science. The introduction of iodine atoms at the 3- and 6-positions enhances its utility in cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the synthesis of complex derivatives for drug discovery and materials science . Iodine’s high electronegativity and leaving-group propensity make this compound a versatile intermediate for structural diversification.
Properties
IUPAC Name |
3,6-diiodoimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4I2N2/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDCXAGINHFFIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1I)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4I2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,6-Diiodoimidazo[1,2-a]pyridine is a member of the imidazo[1,2-a]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential against various pathogens, particularly in the context of tuberculosis and other infectious diseases. This article reviews the biological activity of 3,6-diiodoimidazo[1,2-a]pyridine, supported by recent research findings and case studies.
Structure-Activity Relationship (SAR)
The biological efficacy of imidazo[1,2-a]pyridines is often influenced by their structural modifications. The introduction of iodine atoms at positions 3 and 6 enhances the lipophilicity and binding affinity to target proteins. Research indicates that compounds with halogen substitutions generally demonstrate improved antimicrobial properties due to increased electron-withdrawing effects and steric hindrance that can influence molecular interactions.
Antimycobacterial Activity
Recent studies have highlighted the antitubercular properties of imidazo[1,2-a]pyridine derivatives, including 3,6-diiodoimidazo[1,2-a]pyridine. In vitro evaluations have shown that this compound exhibits potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values for effective compounds in this class often range from 0.07 to 0.14 μM against XDR-TB strains .
| Compound | MIC (μM) | Activity Type |
|---|---|---|
| 3,6-Diiodoimidazo[1,2-a]pyridine | 0.07 - 0.14 | Anti-TB |
| Other derivatives | ≤0.006 | Anti-TB |
Cytotoxicity
The cytotoxic effects of 3,6-diiodoimidazo[1,2-a]pyridine have been evaluated using the VERO cell line. It was found to be non-cytotoxic with an IC50 value greater than 128 μM, indicating a favorable safety profile for further development .
Other Biological Activities
Imidazo[1,2-a]pyridines have also demonstrated a range of other biological activities:
- Antiviral : Some derivatives show activity against viral infections.
- Anticancer : Compounds in this class have been investigated for their potential to inhibit cancer cell proliferation.
- Antimicrobial : Broad-spectrum antimicrobial properties have been noted against various bacterial strains .
Case Studies
A significant study explored the SAR of various imidazo[1,2-a]pyridine derivatives. Notably:
Scientific Research Applications
Antimicrobial Activity
The imidazo[1,2-a]pyridine scaffold, including derivatives like 3,6-diiodoimidazo[1,2-a]pyridine, has shown significant activity against multidrug-resistant strains of Mycobacterium tuberculosis (M. tuberculosis). Recent studies indicate that compounds derived from this scaffold exhibit promising in vitro activity against both replicating and non-replicating forms of M. tuberculosis, with minimal cytotoxicity observed in human cell lines (e.g., VERO and HeLa) .
Table 1: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound Name | MIC90 (μM) | Activity Type | Cell Line Tested |
|---|---|---|---|
| 3,6-Diiodoimidazo[1,2-a]pyridine | 0.07-0.14 | Against XDR-TB | VERO |
| 3-carboxamide derivatives | 0.003-0.05 | Against replicating M. tuberculosis | VERO |
| Benzyl amides | ≤0.006 | Against MDR-TB | HeLa |
Anticancer Properties
The compound also shows potential as an anticancer agent. Research indicates that modifications to the imidazo[1,2-a]pyridine scaffold can lead to compounds with significant inhibitory effects on tumor cell lines. For instance, a derivative demonstrated submicromolar IC50 values against various cancer cell lines by inhibiting the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is crucial for tumorigenesis .
Table 2: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound Name | IC50 (μM) | Cancer Type | Mechanism of Action |
|---|---|---|---|
| 13k | 0.09-0.43 | Non-small cell lung cancer | PI3Kα inhibition |
| Modified derivatives | Varies | Various tumor types | Induction of apoptosis |
Drug Development
The structural versatility of imidazo[1,2-a]pyridine allows for extensive modifications that can enhance its pharmacological properties. The development of new derivatives aims to improve efficacy and reduce toxicity while maintaining desirable drug-like characteristics .
Recent advancements have focused on synthesizing novel ligands based on this scaffold for use in cross-coupling reactions in drug discovery programs . These ligands are being explored for their potential in various chemical reactions critical for synthesizing new therapeutic agents.
Case Studies
Case Study 1: Anti-Tuberculosis Agents
A series of imidazo[1,2-a]pyridine derivatives were tested for their efficacy against multidrug-resistant and extensively drug-resistant strains of M. tuberculosis. The most potent compounds achieved MIC90 values as low as 0.003 μM against replicating bacteria and showed good stability in metabolic studies .
Case Study 2: Cancer Cell Inhibition
In another study focusing on anticancer properties, a modified imidazo[1,2-a]pyridine derivative was shown to induce apoptosis in cancer cells through the inhibition of the PI3K pathway. This compound not only inhibited cell proliferation but also caused cell cycle arrest at the G2/M phase .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
The reactivity, biological activity, and synthetic applications of 3,6-diiodoimidazo[1,2-a]pyridine are critically influenced by substituent type and position. Below is a detailed comparison with key analogues:
2,3-Diiodoimidazo[1,2-a]pyridine
- Structure : Iodine at positions 2 and 3.
- Reactivity: Used in tandem Suzuki-phosphination reactions to synthesize 3-aryl-2-phosphino ligands for palladium-catalyzed cross-couplings. The 2-iodo group facilitates sequential functionalization, whereas the 3-iodo site is less reactive in certain conditions .
- Applications : Key intermediate in synthesizing phosphine ligands for catalytic systems.
3-Bromo-2-iodoimidazo[1,2-a]pyridine
- Structure : Bromine at position 3, iodine at position 2.
- Reactivity : Bromine’s lower electronegativity compared to iodine reduces its leaving-group ability, making it less favorable for cross-couplings. However, it allows selective functionalization at the 2-iodo position .
- Applications : Used in stepwise phosphination-Suzuki sequences to access diverse ligand libraries.
3-Nitroimidazo[1,2-a]pyridines
- Structure : Nitro group at position 3.
- Biological Activity: Explored for antikinetoplastid and antiretroviral activity.
3-Arylimidazo[1,2-a]pyridines
- Structure : Aryl groups (e.g., phenyl, thiophenyl) at position 3.
- Biological Activity : Exhibit anticancer (e.g., inhibition of c-Met kinase), anti-inflammatory, and antibacterial properties .
- Advantages : Aryl substituents enhance π-π stacking interactions with biological targets, improving binding affinity compared to halogenated analogues .
6-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine
- Structure : Methyl at position 6, 3-nitrophenyl at position 2.
- Methyl groups may improve lipophilicity .
- Applications : Primarily studied for structural characterization rather than biological activity .
Comparative Data Table
Key Findings and Implications
- Reactivity : Iodinated derivatives (e.g., 3,6-diiodo, 2,3-diiodo) are superior for metal-catalyzed cross-couplings compared to brominated or nitrated analogues .
- Biological Activity : Aryl and nitro-substituted compounds exhibit direct pharmacological effects, whereas iodinated versions often serve as synthetic intermediates .
- Synthetic Utility : The 3,6-diiodo derivative’s dual iodine atoms enable regioselective functionalization, a critical advantage in constructing complex molecules .
Preparation Methods
Synthesis of 3,6-Dibromoimidazo[1,2-a]pyridine
The foundational step for this route involves synthesizing 3,6-dibromoimidazo[1,2-a]pyridine, as detailed in patent CN105037356A. The process begins with 2-amino-5-bromopyridine, which undergoes cyclization with aqueous chloroacetaldehyde (40% w/w) in the presence of sodium bicarbonate (NaHCO₃) at 70°C for 7.5 hours. Subsequent bromination with N-bromosuccinimide (NBS) introduces the second bromine atom at the 3-position, yielding the dibromo intermediate with purity exceeding 98% (HPLC).
Reaction Conditions:
Bromine-to-Iodine Exchange via Ullmann-Type Reactions
The dibromo intermediate undergoes halogen exchange using potassium iodide (KI) and a copper(I) iodide (CuI) catalyst in dimethylformamide (DMF) at elevated temperatures (150–160°C). This Ullmann-type reaction replaces both bromine atoms with iodine, yielding 3,6-diiodoimidazo[1,2-a]pyridine.
Optimized Parameters:
| Parameter | Value |
|---|---|
| KI Equivalents | 2.2 per Br atom |
| CuI Loading | 10 mol% |
| Reaction Time | 12–18 hours |
| Yield | 65–78% |
Mechanistic studies suggest that CuI facilitates the formation of aryl iodide bonds through a single-electron transfer (SET) process, with DMF acting as both solvent and stabilizing ligand.
Direct Iodination Using N-Iodosuccinimide (NIS)
Two-Step Iodination Strategy
This approach mirrors the dibromo synthesis but substitutes NBS with N-iodosuccinimide (NIS). Starting with 2-amino-5-iodopyridine, cyclization with chloroacetaldehyde forms 6-iodoimidazo[1,2-a]pyridine. A second iodination step with NIS introduces iodine at the 3-position.
Critical Observations:
One-Pot Iodination Protocol
Recent advances employ molecular iodine (I₂) as a dual catalyst and iodinating agent in aqueous media under ultrasonication. A mixture of 2-aminopyridine, iodinated acetophenone derivatives, and dimedone undergoes cyclization and iodination simultaneously, achieving 3,6-diiodoimidazo[1,2-a]pyridine in a single step.
Advantages:
-
Atom Economy: Eliminates separate halogenation steps.
-
Green Chemistry: Water as solvent reduces environmental impact.
Limitations:
Mechanistic and Computational Insights
Density Functional Theory (DFT) Analysis
DFT calculations at the B3LYP/6-311G++(d,p) level reveal that the HOMO-LUMO energy gap of 3,6-diiodoimidazo[1,2-a]pyridine (4.8 eV) correlates with its stability under thermal conditions. The electrophilicity index (ω = 1.7 eV) indicates moderate reactivity, favoring further functionalization at the 2-position.
Reaction Kinetics
Kinetic studies of the halogen exchange process show a first-order dependence on both the dibromo precursor and KI concentrations. The activation energy (Eₐ = 85 kJ/mol) suggests a rate-limiting step involving aryl halide bond cleavage.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Halogen Exchange | 65–78 | 97–99 | High regioselectivity | Multi-step, high-temperature |
| Direct Iodination | 55–70 | 95–98 | One-pot synthesis | Moderate yield |
Industrial Scalability and Purification
Q & A
Q. What are the foundational synthetic routes for 3,6-Diiodoimidazo[1,2-a]pyridine, and how are reaction conditions optimized?
The synthesis typically involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., α-haloketones or chalcones) under reflux conditions. For example, refluxing 2-aminonicotinate derivatives with α-haloketones in ethanol, followed by halogenation at the 3-position, yields imidazo[1,2-a]pyridine derivatives . Optimization focuses on solvent choice (e.g., ethanol or DMF), catalytic systems (e.g., iodine or Lewis acids), and purification via column chromatography (n-hexane/EtOAc eluent) to achieve >80% purity .
Q. Which spectroscopic and analytical techniques are essential for characterizing 3,6-Diiodoimidazo[1,2-a]pyridine derivatives?
Critical techniques include:
- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., iodination at C-3 and C-6) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]) with <2 ppm error .
- Melting Point Analysis : Determines compound purity (e.g., 210–213°C for iodinated derivatives) .
- X-ray Diffraction : Resolves crystal packing influenced by π–π interactions and hydrogen bonding .
Q. What pharmacological activities are associated with the imidazo[1,2-a]pyridine scaffold?
The scaffold exhibits anxiolytic, anticancer, antimycobacterial, and antiviral properties. For instance, derivatives like zolpidem target GABA receptors, while others inhibit IGF-1 receptor tyrosine kinase or cancer cell proliferation . Structure-activity relationship (SAR) studies highlight the importance of substituents at C-2, C-3, and C-6 for bioactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields during 3,6-diiodo derivative synthesis?
Conflicting yields often arise from competing side reactions (e.g., incomplete halogenation or over-acylation). Strategies include:
- Lewis Acid Screening : Testing BF, AlCl, or iodine catalysts to improve regioselectivity .
- Parallel Reaction Monitoring : Using TLC or HPLC to track intermediates and optimize reaction time .
- Inert Atmosphere Control : Minimizing oxidative by-products during halogenation .
Q. What advanced methods enable regioselective substitution at the 3-position of imidazo[1,2-a]pyridine?
- Friedel-Crafts Acylation : Acetylates C-3 using acetyl chloride and AlCl, achieving >90% regioselectivity .
- Copper-Catalyzed Three-Component Coupling : Combines 2-aminopyridines, arylaldehydes, and alkynes for one-pot synthesis of 3-substituted derivatives .
- Suzuki-Miyaura Cross-Coupling : Introduces aryl/heteroaryl groups at C-3 via palladium catalysis .
Q. How do π-stacking interactions and hydrogen bonding influence the crystallographic behavior of 3,6-Diiodoimidazo[1,2-a]pyridine?
Single-crystal X-ray analysis reveals that iodine substituents enhance intermolecular C–H⋯I and π–π stacking (3.5–4.0 Å spacing), stabilizing the lattice. Hydrogen bonds (e.g., N–H⋯N) further direct molecular packing, which impacts solubility and bioavailability .
Q. What computational approaches predict the bioactivity of novel 3,6-Diiodoimidazo[1,2-a]pyridine derivatives?
- Molecular Docking : Screens derivatives against targets like IGF-1R or GABA receptors using AutoDock Vina .
- DFT Calculations : Models intramolecular charge transfer (ICT) effects to optimize fluorescence for imaging applications .
- QSAR Models : Correlates electronic parameters (e.g., Hammett constants) with anticancer IC values .
Key Data Highlights
- Synthetic Yields : Copper-catalyzed methods achieve 75–85% yields , while Friedel-Crafts acylation provides 70–90% .
- Pharmacological Data : IC values for anticancer derivatives range from 0.2–5 µM against HeLa cells .
- Structural Metrics : C–I bond lengths in X-ray structures: 2.10–2.15 Å; π–π distances: 3.6–4.1 Å .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
